molecular formula C10H21ClOSi B14296693 Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane CAS No. 113948-79-1

Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane

Cat. No.: B14296693
CAS No.: 113948-79-1
M. Wt: 220.81 g/mol
InChI Key: GVMKGJGEWZQVTQ-UHFFFAOYSA-N
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Description

Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorobutene moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-chlorobut-2-en-1-ol. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction proceeds with high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The chlorobutene moiety can undergo various transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(4-iodobutoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.

    Tert-butyl(4-bromobutoxy)dimethylsilane: Contains a bromine atom instead of chlorine.

    Tert-butyl(4-fluorobutoxy)dimethylsilane: Features a fluorine atom in place of chlorine.

Uniqueness

Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the chlorobutene moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

113948-79-1

Molecular Formula

C10H21ClOSi

Molecular Weight

220.81 g/mol

IUPAC Name

tert-butyl-(4-chlorobut-2-enoxy)-dimethylsilane

InChI

InChI=1S/C10H21ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7H,8-9H2,1-5H3

InChI Key

GVMKGJGEWZQVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=CCCl

Origin of Product

United States

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